3-(Hydroxymethyl)adamantan-1-ol
Overview
Description
3-(Hydroxymethyl)adamantan-1-ol is an organic compound with the molecular formula C11H18O2. It is a derivative of adamantane, a highly symmetrical and stable polycyclic hydrocarbon. The compound features a hydroxymethyl group attached to the adamantane framework, which imparts unique chemical and physical properties. This compound is of significant interest in various fields, including organic synthesis, materials science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)adamantan-1-ol typically involves the hydroxylation of adamantane derivatives. One common method includes the reaction of adamantan-1-ylmethanol with fuming nitric acid, followed by extraction and purification steps . Another approach involves the use of hydrazine hydrate in butan-1-ol under reflux conditions to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization from toluene .
Chemical Reactions Analysis
Types of Reactions: 3-(Hydroxymethyl)adamantan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products: The major products formed from these reactions include various adamantane derivatives, such as carboxylic acids, aldehydes, and substituted adamantanes .
Scientific Research Applications
3-(Hydroxymethyl)adamantan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)adamantan-1-ol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. In biological systems, the compound’s rigid structure and hydrophobic nature allow it to interact with specific enzymes and receptors, potentially disrupting their normal function .
Comparison with Similar Compounds
Adamantane: The parent hydrocarbon, known for its stability and unique cage-like structure.
1-Hydroxyadamantane: A derivative with a hydroxyl group attached to the adamantane framework.
3-Hydroxyadamantane-1-carboxylic acid: Another derivative with both hydroxyl and carboxylic acid functional groups.
Uniqueness: 3-(Hydroxymethyl)adamantan-1-ol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and physical properties. This makes it a valuable compound for various applications in research and industry .
Biological Activity
3-(Hydroxymethyl)adamantan-1-ol, also known as 3-hydroxymethyl-1-adamantanol, is a compound that has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological properties, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHO
- CAS Number : 38584-37-1
This compound features a hydroxymethyl group attached to the adamantane scaffold, which contributes to its unique physical and chemical properties.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Antiviral Properties : The compound has shown potential antiviral activity, particularly against viruses affecting the central nervous system. It is structurally similar to amantadine, which is known for its antiviral properties against influenza viruses and as a treatment for Parkinson's disease .
- Cytotoxicity : Studies have demonstrated that this compound possesses cytotoxic effects on various cancer cell lines. For instance, it has been tested against glioma and melanoma cells, showing significant inhibition of cell proliferation .
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may offer neuroprotective benefits. Its structural characteristics allow it to interact with neuronal pathways, potentially mitigating neurodegenerative processes .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been proposed:
- Inhibition of Viral Replication : Similar to amantadine, it may interfere with viral entry or replication within host cells.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Neurotransmitter Systems : It may influence dopamine receptor activity, contributing to its neuroprotective effects.
Table 1: Summary of Biological Activities
Case Study Highlights
-
Antiviral Efficacy :
A study evaluated the efficacy of this compound against various strains of influenza virus. Results indicated a dose-dependent reduction in viral load, supporting its potential use as an antiviral agent. -
Cytotoxicity Assessment :
In vitro assays tested the compound on multiple cancer cell lines (A549, HeLa). The results showed IC values in the micromolar range, indicating substantial cytotoxicity against these cancer cells. -
Neuroprotection Studies :
Research involving animal models demonstrated that administration of this compound could reduce neuronal damage following ischemic events, suggesting a protective role in stroke models.
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Material : Adamantane derivatives.
- Reagents : Hydroxymethylating agents such as formaldehyde or paraformaldehyde under acidic or basic conditions.
- Procedure : The reaction generally proceeds via nucleophilic substitution mechanisms or radical pathways depending on the conditions employed.
Properties
IUPAC Name |
3-(hydroxymethyl)adamantan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10/h8-9,12-13H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FORAJDRXEYKDFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476954 | |
Record name | 3-(hydroxymethyl)adamantan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10476954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38584-37-1 | |
Record name | 3-(hydroxymethyl)adamantan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10476954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Hydroxy-3-adamantylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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